molecular formula C23H17BrFNO3S B2673058 [4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114853-11-0

[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No.: B2673058
CAS No.: 1114853-11-0
M. Wt: 486.36
InChI Key: PGKJVCPWBHKCNL-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with multiple functional groups. It contains a benzothiazinone ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and it also has bromo, fluoro, and methanone functional groups .


Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods like NMR, IR, and X-ray crystallography. The compound seems to have a complex structure with multiple rings and functional groups .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of bromo and fluoro groups might make it a good candidate for nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .

Scientific Research Applications

Synthesis and Antioxidant Properties

  • Study 1 : Investigated the synthesis and antioxidant properties of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including bromination and demethylation reactions. This study highlighted the potential antioxidant power of synthesized bromophenols, indicating their significance in antioxidant research (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Carbonic Anhydrase Inhibitory Properties

  • Study 2 : Explored the carbonic anhydrase inhibitory capacities of novel bromophenols, including derivatives of (2-Bromo-3,4-dimethoxyphenyl) (3,4-dimethoxyphenyl)methanone. This research is significant for the development of carbonic anhydrase inhibitors, with applications in treating various health conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Synthesis and Fluorination of Fluorophores

  • Study 4 : Describes the synthesis of fluorinated benzophenones, which have enhanced photostability and improved spectroscopic properties. This process includes the fluorination of fluorophores, indicating potential applications in developing novel fluorinated compounds for various scientific applications (Woydziak, Fu, & Peterson, 2012).

Synthesis of Bromophenols

  • Study 5 : Investigated the selective O-demethylation during the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, leading to the synthesis of new bromophenol derivatives. This study offers insights into the chemical processes involved in synthesizing bromophenols, which could have various research applications (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).

Solvent-Polarity Reconfigurable Fluorescent Logic Gates

  • Study 8 : Focused on the synthesis of compounds with a 4-amino-N-aryl-1,8-naphthalimide fluorophore for use as fluorescent logic gates. This research demonstrates the potential application of these compounds in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Halogenated Biphenyls and Enzyme Activity

  • Study 7 : Investigated the effects of halogenated biphenyls on microsomal drug-metabolizing enzymes. This research provides insights into the interaction of halogenated compounds with biological systems and their potential effects on enzyme activities (Bandiera et al., 1982).

These studies collectively contribute to our understanding of the synthesis, properties, and potential applications of compounds similar to “4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” in various scientific research areas.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery where the compound’s interactions with various biological targets (like proteins or DNA) are investigated .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicology studies. These studies investigate the compound’s potential harmful effects on living organisms .

Future Directions

The future directions for studying this compound could include further investigations into its synthesis, its potential uses (for example, in the development of new drugs or materials), and its environmental impact .

Properties

IUPAC Name

[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFNO3S/c1-14-6-8-19(15(2)10-14)23(27)22-13-26(18-5-3-4-16(24)11-18)20-12-17(25)7-9-21(20)30(22,28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKJVCPWBHKCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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